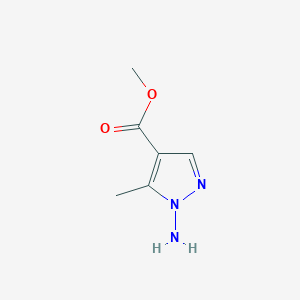

Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-amino-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-5(6(10)11-2)3-8-9(4)7/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXNBMPJCQSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Step 1 : Methoxy methylene methyl cyanoacetate is dissolved in toluene under nitrogen.

-

Step 2 : Methyl hydrazine is added dropwise at 20–25°C, maintaining the temperature below 30°C to prevent side reactions.

-

Step 3 : The mixture is refluxed for 2 hours, cooled to 9–10°C, and filtered to isolate the product.

This method achieves >85% yield with high regioselectivity due to the electron-withdrawing cyano group directing cyclization to the 4-position. The use of toluene minimizes byproducts, and the aqueous workup ensures removal of unreacted hydrazine.

Michael Addition-Cyclization with Malononitrile Derivatives

A complementary approach, derived from studies on pyrazole-4-carbonitriles, employs (methoxymethylene)malononitrile and methyl hydrazine. This one-pot reaction proceeds via a Michael addition followed by cyclization (Figure 1).

Procedure

-

Reactants : Equimolar (methoxymethylene)malononitrile and methyl hydrazine are refluxed in ethanol for 4–6 hours.

-

Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

This method yields 68–93% of the target compound, with no observed regioisomers. The reaction’s regioselectivity is attributed to the nucleophilic attack of the hydrazine’s terminal nitrogen on the α-carbon of the nitrile group.

Transesterification of Ethyl Ester Precursors

For laboratories lacking specialized starting materials, transesterification of the ethyl ester (from Method 1) offers a viable alternative:

-

Base-Catalyzed Transesterification :

-

The ethyl ester is refluxed with excess methanol in the presence of sodium methoxide.

-

Reaction :

-

Yields 72–78% after distillation.

-

Comparative Analysis of Preparation Methods

Key Observations :

-

Cyclocondensation excels in scalability and minimal solvent waste, ideal for industrial applications.

-

Michael Addition offers superior yields but requires chromatographic purification, limiting bulk synthesis.

-

Transesterification is cost-effective but introduces an extra step, reducing overall efficiency.

Factors Influencing Reaction Efficiency

a) Solvent Effects

b) Temperature Control

Maintaining temperatures below 30°C during methyl hydrazine addition prevents exothermic side reactions, such as dimerization of hydrazine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazolo[5,1-c][1,2,4]triazines derived from pyrazole compounds showed remarkable cytotoxic activity against colon, breast, and lung carcinoma cells . The structural modifications of the pyrazole ring have been linked to enhanced biological activity, indicating that this compound could serve as a scaffold for developing new anticancer agents.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of aminopyrazole derivatives. Compounds similar to this compound have been evaluated for their potential to treat epilepsy. Some studies have shown promising results in reducing seizure activity in animal models .

Antimicrobial Activity

this compound and its derivatives have also been tested for antimicrobial properties. Research indicates that certain pyrazole-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

Pesticide Intermediates

The compound is recognized for its role as an intermediate in the synthesis of various pesticides. It can be utilized to produce sulfonamide derivatives, which are important in agricultural chemistry for pest control . The efficiency of synthesizing these intermediates can significantly impact the agricultural sector by providing safer and more effective pesticides.

Material Science Applications

Polymer Chemistry

Recent studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance their properties. For example, grafting pyrazole compounds onto polyglycidyl methacrylate has shown potential for developing materials with improved antibacterial properties . This opens avenues for creating novel materials with applications in biomedical devices and packaging.

Data Summary

The following table summarizes the key applications and findings related to this compound:

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a controlled study, various derivatives of this compound were synthesized and tested against HeLa cells. The results indicated that modifications at the 3-position of the pyrazole ring led to increased cytotoxicity compared to unmodified compounds.

Case Study 2: Antimicrobial Efficacy Testing

A series of pyrazole derivatives were tested against a panel of bacterial strains. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition against resistant strains, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, often through hydrogen bonding and other intermolecular interactions. The pyrazole ring’s nitrogen atoms play a crucial role in these interactions, facilitating binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives differ significantly based on substituent positions and functional groups. Key comparisons include:

Key Observations :

Physical and Spectral Properties

- Melting Points : Pyrazole carboxylates with aromatic substituents (e.g., 5-methyl-1,3-diphenyl derivative in ) exhibit higher melting points (~136°C) due to crystallinity from π-stacking. The target compound’s melting point is expected to be lower, given its lack of aromatic substituents.

- Solubility : The methyl ester group enhances solubility in organic solvents (e.g., THF, ethyl acetate) compared to carboxylic acid derivatives, which are more water-soluble.

- IR Spectroscopy: Amino groups typically show N-H stretches near 3300–3500 cm⁻¹, while ester carbonyls absorb at ~1700 cm⁻¹, consistent with data in and .

Biological Activity

Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it arrests the cell cycle at the G2/M phase and induces apoptosis through modulation of Bcl-2 and Bax expression levels. Docking studies suggest interactions with key targets such as the Epidermal Growth Factor Receptor (EGFR) and Aurora-A kinase .

- Cytotoxicity Data : The compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Table 1 summarizes IC50 values for several studies:

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties:

- Inhibition of Cytokine Release : The compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-induced models, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives:

- Antibacterial and Antifungal Effects : Studies indicate that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A systematic investigation assessed the compound's effect on MCF7 and NCI-H460 cell lines, revealing significant growth inhibition and apoptosis induction compared to control groups .

- Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced LPS-induced inflammation in murine models, supporting its therapeutic potential for inflammatory disorders .

- Antimicrobial Testing : A series of antimicrobial assays showed that derivatives of this compound effectively inhibited both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) range .

Q & A

Q. Key Variables :

- Solvent choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution reactions, while ethanol/water mixtures are ideal for hydrolysis .

- Catalysts : Bases like NaH or K₂CO₃ improve substitution efficiency, while acids (HCl) accelerate cyclization .

- Temperature : Controlled reflux (~80°C) minimizes side reactions like decarboxylation .

Q. Yield Optimization :

- Purity : Recrystallization from ethanol/water mixtures removes byproducts (e.g., unreacted hydrazines).

- Scale-up : Continuous flow reactors improve consistency in industrial-scale synthesis .

Which spectroscopic and computational methods are most effective for characterizing this compound?

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring. For example, the amino group (δ 5.5–6.0 ppm) and methyl ester (δ 3.7–3.9 ppm) show distinct shifts .

- FT-IR : Carboxylate C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 184.085) .

Q. Advanced Techniques :

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for understanding hydrogen-bonding networks .

- DFT Calculations : Gaussian-based simulations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

How do structural modifications at the 4-carboxylate and 1-amino positions affect the compound’s bioactivity?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

Q. Case Study :

-

Analog Comparison :

Compound Bioactivity (IC₅₀) Target Enzyme This compound 12 µM COX-2 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 18 µM COX-2

What strategies resolve contradictions in reported crystallographic data for pyrazole derivatives?

Advanced Research Focus

Common Discrepancies :

Q. Resolution Workflow :

Data Collection : Use high-resolution synchrotron sources (≤0.8 Å) to reduce noise.

Refinement : SHELXL’s twin refinement handles pseudo-symmetry in twinned crystals .

Validation : PLATON’s ADDSYM detects missed symmetry elements .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Focus

Experimental Design :

Q. Data Interpretation :

- False Positives : Counter-screening against unrelated kinases (e.g., CDK2) confirms specificity .

- Dose-Response : IC₅₀ values should align across biochemical and cellular assays to validate target engagement .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

Key Challenges :

- Byproduct Formation : Over-reaction in methylation steps generates N-methylated impurities.

- Mitigation : Use stoichiometric CH₃I and monitor reaction progress via TLC .

- Purification : Column chromatography is impractical for large batches.

- Solution : Switch to recrystallization or fractional distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.